

# A Technical Guide to the Physicochemical Characterization of 2-Isopropylmorpholine Hydrochloride

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## Compound of Interest

**Compound Name:** 2-Isopropylmorpholine hydrochloride

**Cat. No.:** B3027910

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## Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of **2-Isopropylmorpholine hydrochloride**, a heterocyclic amine of interest in medicinal chemistry and drug development.<sup>[1][2][3]</sup> Given the limited specific literature on this particular salt, this document outlines a systematic approach for its complete characterization, grounded in established principles of pharmaceutical sciences. It details the causality behind experimental choices and provides robust, step-by-step protocols for determining key parameters such as solubility, pKa, partition coefficient (LogP), melting point, and stability. This whitepaper is designed to serve as a practical manual for scientists, enabling a thorough and accurate evaluation of **2-Isopropylmorpholine hydrochloride** to support drug discovery and development initiatives.

## Introduction and Molecular Profile

Morpholine and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core structure of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.<sup>[1][4]</sup> The morpholine ring is valued for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.<sup>[1][2]</sup> **2-**

**Isopropylmorpholine hydrochloride** is a specific derivative belonging to this versatile class of compounds.<sup>[5]</sup> As a hydrochloride salt, it is expected to exhibit improved solubility and handling properties compared to its free base form, making its characterization critical for formulation and development.

This guide establishes a framework for the systematic physicochemical analysis of **2-Isopropylmorpholine hydrochloride**.

Molecular Structure:

- IUPAC Name: 2-propan-2-ylmorpholine;hydrochloride<sup>[6]</sup>
- CAS Number: 1432678-91-5<sup>[6][7][8]</sup>
- Molecular Formula: C7H16CINO<sup>[8]</sup>
- Molecular Weight: 165.66 g/mol <sup>[8]</sup>

Identifier	Value	Source
IUPAC Name	2-propan-2-ylmorpholine;hydrochloride	Fluorochem <sup>[6]</sup>
CAS Number	1432678-91-5	ChemicalBook, BLD Pharm <sup>[7][8]</sup>
Molecular Formula	C7H16CINO	BLD Pharm <sup>[8]</sup>
Molecular Weight	165.66 g/mol	BLD Pharm <sup>[8]</sup>
Canonical SMILES	CC(C)C1CNCCO1.Cl	Fluorochem <sup>[6]</sup>

## Physicochemical Characterization Workflow

A logical and phased approach is essential for characterizing a new chemical entity. The following workflow ensures that foundational data informs subsequent, more complex experiments.

Caption: Workflow for Physicochemical Characterization.

# Foundational Properties and Experimental Protocols

## Identity and Purity

**Rationale:** Before any other property is measured, it is imperative to confirm the chemical identity and purity of the substance. Impurities can significantly alter experimental results for properties like melting point and solubility.

**Experimental Protocol:** HPLC-UV and LC-MS

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **2-Isopropylmorpholine hydrochloride** in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
- **HPLC Conditions (General Method):**
  - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
  - Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detector: UV at 210 nm (as morpholines lack a strong chromophore).
  - Mass Spectrometer (MS): Use an ESI source in positive ion mode to confirm the mass of the parent ion (C<sub>7</sub>H<sub>15</sub>NO), which should be m/z 129.2.
- **Analysis:** Purity is determined by the area percentage of the main peak in the UV chromatogram. The MS spectrum confirms the molecular weight of the free base.

## Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

#### Experimental Protocol: Capillary Melting Point

- Apparatus: Use a standard melting point apparatus (e.g., Büchi or Stuart Scientific).
- Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.
- Refined Measurement: Repeat with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
- Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For comparison, the melting point of unsubstituted Morpholine Hydrochloride is reported as 179-181 °C.[9]

## Dissociation Constant (pKa)

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at different pH values. The secondary amine in the morpholine ring is basic.[4][5] Its pKa will determine the pH range over which the compound exists as the charged hydrochloride salt versus the neutral free base, which profoundly impacts solubility, absorption, and distribution.

#### Experimental Protocol: Potentiometric Titration

- Solution Preparation: Accurately weigh ~10 mg of **2-Isopropylmorpholine hydrochloride** and dissolve it in 50 mL of degassed, deionized water.
- Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter to monitor the pH.
- Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has

been neutralized). The inflection point of the curve represents the equivalence point.

## Key Pharmaceutical Properties

### Solubility Profile

**Rationale:** Aqueous solubility is a cornerstone of drug development, influencing dissolution rate and bioavailability. For an ionizable compound like **2-Isopropylmorpholine hydrochloride**, solubility is highly pH-dependent.

**Experimental Protocol: pH-Solubility Profile**

- **Buffer Preparation:** Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
- **Equilibration:** Add an excess amount of the compound to vials containing each buffer.
- **Shaking:** Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, filter or centrifuge the samples to remove undissolved solids.
- **Quantification:** Dilute the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
- **Data Presentation:** Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Parameter	Description	Expected Trend for a Basic Compound
Kinetic Solubility	Measured after a short incubation time.	Higher solubility at lower pH due to protonation.
Thermodynamic Solubility	Measured at equilibrium (long incubation).	Higher solubility at lower pH; may show a plateau below the pKa.

## Partition and Distribution Coefficient (LogP & LogD)

**Rationale:** The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) measures lipophilicity at a specific pH, accounting for all ionic species. These parameters are crucial for predicting membrane permeability and absorption.

**Experimental Protocol:** Shake-Flask Method (OECD 107)

- **System Preparation:** Pre-saturate n-octanol with water and water (or a specific pH buffer) with n-octanol.
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous phase.
- **Partitioning:** Mix equal volumes of the octanol and the aqueous sample solution in a flask.
- **Equilibration:** Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature.
- **Phase Separation:** Centrifuge the flask to ensure complete separation of the two phases.
- **Quantification:** Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using HPLC-UV.
- **Calculation:**
  - $\text{LogD} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$
  - The concentration in octanol is found by difference from the initial aqueous concentration.
  - To determine LogP, this experiment must be performed at a pH where the compound is fully in its neutral (free base) form (i.e., at least 2 pH units above its pKa).

## Stability Assessment

**Rationale:** Understanding a compound's chemical stability is mandatory for determining its shelf-life and identifying potential degradation products. Forced degradation studies are used to predict the degradation pathways. The morpholine ring itself can be susceptible to oxidation at the nitrogen atom.[\[10\]](#)

Caption: Forced Degradation Workflow.

Experimental Protocol: Forced Degradation

- Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Stress Conditions:
  - Acidic: Add 1 M HCl and heat at 80 °C for 24 hours.
  - Basic: Add 1 M NaOH and heat at 80 °C for 24 hours.
  - Oxidative: Add 3% H<sub>2</sub>O<sub>2</sub> and store at room temperature for 24 hours.
  - Thermal: Heat the stock solution at 80 °C for 24 hours.
  - Photolytic: Expose the solution to UV/Visible light (ICH Q1B conditions).
- Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.
- Evaluation: Compare the chromatograms of stressed samples to a control. Calculate the percentage degradation and use MS data to identify the mass of any new peaks (degradants).

## Conclusion

The physicochemical properties of **2-Isopropylmorpholine hydrochloride** are foundational to its potential development as a therapeutic agent. This guide provides the necessary framework and detailed protocols for a comprehensive characterization. By systematically determining its identity, purity, melting point, pKa, pH-solubility profile, lipophilicity, and degradation pathways, researchers can build a robust data package. This information is essential for making informed decisions in lead optimization, formulation development, and preclinical evaluation, ultimately enabling the progression of promising morpholine-based candidates.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)